molecular formula C12H12N2O3 B4271582 2-[(2-cyanoacetyl)amino]ethyl benzoate CAS No. 590351-62-5

2-[(2-cyanoacetyl)amino]ethyl benzoate

Cat. No.: B4271582
CAS No.: 590351-62-5
M. Wt: 232.23 g/mol
InChI Key: XYBADTXDFVSWTJ-UHFFFAOYSA-N
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Description

2-[(2-cyanoacetyl)amino]ethyl benzoate is an organic compound with the molecular formula C12H12N2O3 It is a derivative of cyanoacetamide and benzoic acid, and it contains a cyano group, an amide group, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-cyanoacetyl)amino]ethyl benzoate typically involves the reaction of ethyl cyanoacetate with an appropriate amine, followed by esterification with benzoic acid. One common method involves the following steps:

    Reaction of ethyl cyanoacetate with an amine: This step is carried out in the presence of a base such as sodium ethoxide in ethanol. The reaction mixture is stirred at room temperature to yield the cyanoacetamide derivative.

    Esterification with benzoic acid: The cyanoacetamide derivative is then reacted with benzoic acid in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-cyanoacetyl)amino]ethyl benzoate undergoes various chemical reactions, including:

    Condensation reactions: The active hydrogen on the cyanoacetamide group can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.

    Substitution reactions: The cyano group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Cyclization reactions: The compound can undergo cyclization reactions to form novel heterocyclic structures.

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium carbonate.

    Catalysts: Sulfuric acid, piperidine.

    Solvents: Ethanol, dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

2-[(2-cyanoacetyl)amino]ethyl benzoate has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent due to its ability to form biologically active molecules.

    Industry: It is used in the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[(2-cyanoacetyl)amino]ethyl benzoate involves its ability to participate in various chemical reactions, leading to the formation of biologically active compounds. The cyano group and the amide group play crucial roles in these reactions, enabling the compound to act as a versatile building block in organic synthesis. The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-cyanoacetyl)amino]ethyl benzoate is unique due to its combination of the cyanoacetamide and benzoate ester groups, which provide a versatile platform for the synthesis of a wide range of heterocyclic compounds. This dual functionality makes it a valuable intermediate in organic synthesis and enhances its potential for various scientific research applications .

Properties

IUPAC Name

2-[(2-cyanoacetyl)amino]ethyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c13-7-6-11(15)14-8-9-17-12(16)10-4-2-1-3-5-10/h1-5H,6,8-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBADTXDFVSWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCNC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101277520
Record name N-[2-(Benzoyloxy)ethyl]-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590351-62-5
Record name N-[2-(Benzoyloxy)ethyl]-2-cyanoacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590351-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(Benzoyloxy)ethyl]-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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